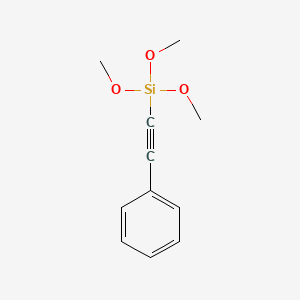Trimethoxy(phenylethynyl)silane
CAS No.:
Cat. No.: VC13793759
Molecular Formula: C11H14O3Si
Molecular Weight: 222.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14O3Si |
|---|---|
| Molecular Weight | 222.31 g/mol |
| IUPAC Name | trimethoxy(2-phenylethynyl)silane |
| Standard InChI | InChI=1S/C11H14O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-8H,1-3H3 |
| Standard InChI Key | ZEGBIQFNTMTESP-UHFFFAOYSA-N |
| SMILES | CO[Si](C#CC1=CC=CC=C1)(OC)OC |
| Canonical SMILES | CO[Si](C#CC1=CC=CC=C1)(OC)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Trimethoxy(phenylethynyl)silane features a tetrahedral silicon center bonded to:
-
One phenylethynyl group (–C≡C–C₆H₅)
-
Three methoxy groups (–OCH₃)
The ethynyl linkage introduces rigidity and conjugation, while the methoxy groups govern hydrolysis kinetics. The compound’s molecular weight is 214.31 g/mol, with a density of 0.886 g/mL at 25°C.
Spectral Properties
-
Infrared (IR) Spectroscopy: A strong absorption band at ~2150 cm⁻¹ corresponds to the carbon-carbon triple bond .
-
NMR Spectroscopy:
Synthesis and Reaction Mechanisms
Nucleophilic Substitution
Phenylethynyl lithium reacts with trimethoxysilane under inert conditions:
This method yields >90% purity but requires strict moisture control.
Catalytic Silylation
N-Heterocyclic carbenes (NHCs) catalyze the silylation of terminal alkynes with Ruppert’s reagent (TMSCF₃):
This solvent-free approach achieves 85–99% yields under mild conditions .
Hydrolysis and Condensation
In aqueous environments, methoxy groups hydrolyze to silanols, which condense into siloxane networks:
Acid or base catalysts accelerate these reactions, enabling tunable cross-linking densities .
Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Boiling Point | 87–88°C | 9 mmHg |
| Density | 0.886 g/mL | 25°C |
| Refractive Index (n²⁰/D) | 1.528 | – |
| Solubility | Miscible with THF, acetone | – |
Thermal Stability: Decomposes above 250°C, releasing CO and SiO₂.
Applications in Materials Science
Surface Modification
Trimethoxy(phenylethynyl)silane imparts hydrophobicity to glass, metals, and polymers. Treated surfaces exhibit water contact angles >110°, enhancing corrosion resistance .
Hybrid Nanocomposites
Incorporating 5–10 wt% of the silane into epoxy resins improves flexural strength by 40% and reduces moisture uptake by 60%.
Sol-Gel Coatings
Mixed with tetraethyl orthosilicate (TEOS), the compound forms scratch-resistant coatings with a hardness of 4H (pencil test) .
Future Directions
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume